![molecular formula C15H21BrClNO3 B1424688 Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354486-48-8](/img/structure/B1424688.png)
Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H21BrClNO3 and its molecular weight is 378.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement and Anxiolytic Activity : A study found that a compound structurally related to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, identified as ABT-089, shows potential in enhancing cognitive functions and anxiolytic activity in both rodent and primate models. This compound also exhibits reduced activation of peripheral ganglionic type receptors, making it an attractive candidate for treating cognitive disorders (Lin et al., 1997).
Chemical Properties and Reactions : Research on brominated pyrrole derivatives, which include similar compounds to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, has shown that these compounds are not easily displaced by nucleophiles, though they can be modified with the cyanide ion. Such compounds can be easily hydrogenated (Anderson & Lee, 1965).
Synthesis and Bioactivity : Synthesis studies involving bromo-substituted pyrrole compounds have led to the development of novel molecules with significant insecticidal and acaricidal activities. These studies have helped in the identification of new chemical structures that could potentially be more effective than existing commercial products in controlling pests (Liu et al., 2012).
Organometallic Chemistry : In the field of organometallic chemistry, compounds similar to Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride have been used as ligands in catalytic processes. These processes include asymmetric hydrogenation of olefins, indicating their importance in the synthesis of chiral molecules (Stille et al., 1991).
Antimicrobial Activities : Derivatives of pyrrolidine compounds have shown interesting antimicrobial activity against various bacterial and fungal strains, including M. tuberculosis. These findings suggest their potential as novel antimicrobial agents (Nural et al., 2018).
properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3.ClH/c1-9(2)12-6-10(16)4-5-14(12)20-11-7-13(17-8-11)15(18)19-3;/h4-6,9,11,13,17H,7-8H2,1-3H3;1H/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXQZRNNGPJEQ-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-bromo-2-isopropylphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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